Decyl iodoacetate

Description

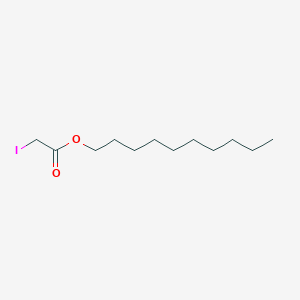

Classification and Chemical Structure of Decyl Iodoacetate

This compound is classified as an ester of iodoacetic acid. The molecule consists of a central acetate (B1210297) group where one of the methyl protons is substituted with an iodine atom, and the carboxylic acid proton is replaced by a decyl group. The decyl group is a straight-chain alkyl group containing ten carbon atoms. This structure imparts a dual character to the molecule: the iodoacetyl moiety is a reactive electrophile, while the long decyl chain is hydrophobic and nonpolar.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | Decyl 2-iodoacetate |

| Molecular Formula | C12H23IO2 |

| Molecular Weight | 326.21 g/mol |

| Canonical SMILES | CCCCCCCCCCOC(=O)CI |

| CAS Number | 80935-00-8 |

Academic Significance of Iodoacetate Esters in Organic and Biochemical Research

Iodoacetate esters, including ethyl iodoacetate and by extension this compound, are significant reagents in both organic synthesis and biochemical studies. Their primary reactivity stems from the carbon-iodine bond, where the iodine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

In biochemical research, iodoacetate and its derivatives are well-known for their ability to act as alkylating agents, particularly towards sulfhydryl groups in cysteine residues of proteins. nih.gov This reaction leads to the formation of a stable thioether linkage, effectively and often irreversibly inhibiting enzymes that rely on a free cysteine for their catalytic activity. nih.gov This property makes iodoacetate esters valuable tools for identifying and studying the function of active site cysteines in enzymes. nih.gov

In organic synthesis, iodoacetate esters are utilized as building blocks for the introduction of an acetate or carboxymethyl group. For instance, ethyl iodoacetate is used in the synthesis of more complex molecules, such as in the alkylation of enolates or other nucleophiles. acs.orgvulcanchem.com

Unique Considerations Introduced by the Decyl Alkyl Moiety in Ester Chemistry

The presence of the long decyl alkyl chain in this compound introduces specific physicochemical properties that distinguish it from its shorter-chain counterparts like ethyl iodoacetate. The decyl group significantly increases the lipophilicity and hydrophobicity of the molecule. This has several implications:

Solubility: this compound is expected to have very low solubility in water and high solubility in nonpolar organic solvents. While explicit solubility data is not readily available, this behavior is a general characteristic of long-chain esters.

Micelle Formation: In aqueous environments, amphipathic molecules like this compound have the potential to form micelles. The hydrophobic decyl chains would aggregate to minimize contact with water, while the more polar ester and iodoacetyl groups would be oriented towards the aqueous phase. The formation and properties of such micelles are known to be influenced by the length of the alkyl chain.

Reactivity and Accessibility: The long alkyl chain can influence the reactivity of the iodoacetyl group. In a biological context, the decyl chain may facilitate the partitioning of the molecule into lipid membranes, potentially altering its accessibility to membrane-bound or intracellular proteins compared to more water-soluble iodoacetate derivatives.

Overview of Research Paradigms Relevant to Long-Chain Haloacetate Esters

Research involving long-chain haloacetate esters like this compound generally falls into a few key areas:

Biochemical Probes: The most prominent application is their use as inhibitors to probe the function of enzymes, particularly those with cysteine residues in their active sites. The long alkyl chain could be exploited to target enzymes in specific cellular compartments or to study the influence of hydrophobicity on enzyme inhibition.

Synthesis of Amphiphilic Molecules: The dual nature of these esters makes them interesting starting materials for the synthesis of novel surfactants or other amphiphilic molecules. The reactive iodoacetyl group allows for further chemical modification.

Materials Science: Long-chain esters are components in the formulation of various materials. While no specific applications for this compound in this area are documented, the properties conferred by the decyl chain could be of interest in the development of new materials.

Structure

3D Structure

Properties

CAS No. |

80935-00-8 |

|---|---|

Molecular Formula |

C12H23IO2 |

Molecular Weight |

326.21 g/mol |

IUPAC Name |

decyl 2-iodoacetate |

InChI |

InChI=1S/C12H23IO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 |

InChI Key |

AGVSPEVKOGZSKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CI |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Decyl Iodoacetate

Electrophilic Nature of the Methylene (B1212753) Carbon Bearing the Iodine Atom

The carbon atom bonded to the iodine in decyl iodoacetate is a potent electrophilic center. This electrophilicity arises from the cumulative electron-withdrawing inductive effects of two adjacent groups: the iodine atom and the carbonyl group of the ester. nih.gov The carbonyl group strongly polarizes the carbon-carbon bond, increasing the electron deficiency at the α-carbon. nih.gov Concurrently, the iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in nucleophilic substitution reactions. pearson.com

The reactivity of α-halocarbonyl compounds is significantly enhanced compared to corresponding alkyl halides. nih.gov This is because the carbonyl group's π-system can interact with the σ* (antibonding) orbital of the C-I bond. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α-carbon more susceptible to attack by nucleophiles. stackexchange.com This enhanced reactivity is a hallmark of α-halocarbonyl systems like this compound.

Nucleophilic Substitution Reactions (SN2) with this compound

Given its structure as a primary alkyl halide with a superb leaving group, this compound readily undergoes nucleophilic substitution reactions, predominantly through a bimolecular (SN2) mechanism. libretexts.org In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the iodide ion departs. libretexts.org

The SN2 reaction is characterized by second-order kinetics, meaning the reaction rate is dependent on the concentration of both the alkyl halide (this compound) and the attacking nucleophile. chemicalnote.comyoutube.com The rate law can be expressed as:

Rate = k[this compound][Nucleophile] youtube.com

This bimolecular dependency means that increasing the concentration of either reactant will increase the rate of the reaction. libretexts.orgyoutube.com The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing iodide, and the three other substituents. libretexts.orgpharmaguideline.com

Table 1: Factors Influencing SN2 Reaction Rates

| Factor | Influence on SN2 Rate | Rationale for this compound |

| Substrate | Methyl > 1° > 2° >> 3° pdx.edu | This compound is a primary (1°) halide, favoring a fast SN2 reaction. |

| Leaving Group | I > Br > Cl > F royalsocietypublishing.orgpdx.edu | Iodide (I⁻) is an excellent leaving group, as it is a weak base and can stabilize the negative charge. |

| Nucleophile | Stronger nucleophiles react faster. studentvip.com.au | The rate is directly proportional to the nucleophile's concentration and inherent strength. |

| Solvent | Polar aprotic solvents are ideal. pdx.edu | Solvents like DMSO or DMF solvate the cation but not the nucleophile, increasing its reactivity. |

A defining characteristic of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, often referred to as a Walden inversion. masterorganicchemistry.com This is a direct consequence of the "backside attack" geometry, where the nucleophile must approach the carbon atom from the side opposite to the leaving group. chemicalnote.comucsd.edu

If the methylene carbon of this compound were a chiral center (for instance, by isotopic labeling), the SN2 reaction would proceed with a predictable and complete inversion of its configuration. studentvip.com.aumasterorganicchemistry.com This stereospecific outcome is a powerful tool in synthetic chemistry and a key piece of evidence for the concerted SN2 pathway.

Reaction Kinetics and Thermodynamics

Reactivity Towards Thiol-Containing Compounds and Biomolecules

Iodoacetate and its esters are widely used as alkylating agents in biochemistry, particularly for their high reactivity towards the thiol (sulfhydryl) groups of cysteine residues in proteins. wikipedia.orgebi.ac.uk This reaction forms a stable thioether bond and is often employed to modify protein function or to prevent the reformation of disulfide bonds. wikipedia.orgwikipedia.org

The reaction between this compound and a cysteine residue is a classic SN2 alkylation. pearson.comacs.org The sulfur atom of the cysteine side chain acts as the nucleophile, attacking the electrophilic methylene carbon of the iodoacetate moiety. pearson.comvaia.com This displaces the iodide ion and results in the formation of an S-carboxymethyldecyl cysteine derivative.

The mechanism involves a single, concerted step where the C-S bond forms as the C-I bond breaks. pearson.com The high nucleophilicity of the sulfur atom, especially in its thiolate anion form (S⁻), makes this reaction efficient and specific under controlled conditions. thermofisher.com

The rate of alkylation of cysteine residues by iodoacetate esters is highly dependent on the pH of the solution. nih.govnih.gov This is because the nucleophilic species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). thermofisher.com The concentration of the thiolate anion is governed by the pKa of the cysteine's sulfhydryl group, which is typically around 8.3 but can vary significantly depending on the local protein environment. thermofisher.comwfu.edu

As the pH increases above the pKa of the thiol, the equilibrium shifts towards the more reactive thiolate form, and the rate of the SN2 reaction increases accordingly. nih.gov Studies on various proteins have demonstrated this pH-dependent rate enhancement. For example, the reaction of iodoacetate with yeast hexokinase shows a rate constant that increases with pH in the range of 7.0-8.5. nih.gov Similarly, the alkylation of specific cysteine residues in E. coli thioredoxin is governed by their individual pKa values, with the more acidic cysteine reacting more readily at lower pH. nih.gov Therefore, to achieve efficient alkylation of cysteine with this compound, the reaction is typically performed at a pH slightly above neutral (pH 7.5-8.5) to ensure a sufficient concentration of the nucleophilic thiolate. royalsocietypublishing.orgnih.gov

Influence of Decyl Chain Lipophilicity on Reaction Environment and Accessibility

The decyl group, a ten-carbon alkyl chain, imparts significant lipophilicity (hydrophobicity) to the this compound molecule. This property plays a crucial role in dictating the molecule's behavior in different reaction environments, particularly in aqueous media, by influencing its solubility, aggregation, and accessibility to reactive partners.

This principle, where a lipophilic chain alters the reaction micro-environment, is applicable to this compound. In biphasic or aqueous systems, the decyl chain would favor partitioning into non-polar phases or aggregation into micelle-like structures, which could either sequester the reactive iodoacetate moiety or, conversely, create a localized environment that enhances reactions with other lipophilic molecules. The accessibility of the electrophilic carbon in this compound is therefore not just a matter of sterics, but is heavily influenced by the solvent system and the lipophilicity of potential reactants. In biological contexts, for example, increased lipophilicity is known to enhance the permeability of molecules across lipid membranes, a principle that has been demonstrated with other lipophilic prodrugs. nih.gov Conversely, in systems involving detergents, highly lipophilic molecules can be non-covalently sequestered by detergent micelles, reducing their availability for reaction. biorxiv.org

The following table summarizes findings from studies on a decyl-substituted catalyst, illustrating the influence of a decyl chain on reaction outcomes in an aqueous environment.

Table 1: Effect of Decyl Substituent on Michael Reaction in Water

| Catalyst Substituent | Cyclohexanone Equivalents | Additive | Yield (%) | Diastereoselectivity (syn/anti) |

|---|---|---|---|---|

| None | 2 | None | 0 | - |

| Methyl | 2 | None | 0 | - |

| Decyl | 1 | None | 46 | 94/6 |

| Decyl | 2 | None | 65 | 94/6 |

| Decyl | 2 | Saturated aq. KCl | 79 | 93/7 |

Data sourced from studies on a 3-decyl-β-proline catalyst, demonstrating the impact of the lipophilic decyl group on reaction efficiency in water. nih.govacs.org

Hydrolysis and Saponification Kinetics of this compound

The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by acid or base. For this compound, this involves the cleavage of the ester bond to yield decyl alcohol and iodoacetic acid or its carboxylate salt. Saponification is the specific term for hydrolysis under basic conditions, which is typically an irreversible, second-order reaction. quora.com

The kinetics of ester hydrolysis are dependent on several factors, including pH, temperature, and the structure of the ester. nih.govutoronto.ca The reaction rate for this compound would be a function of the concentration of both the ester and the hydroxide (B78521) ion. quora.com The long decyl chain would likely influence the reaction kinetics compared to a smaller ester like ethyl iodoacetate. The lipophilicity of the decyl group could decrease the ester's solubility in a purely aqueous medium, potentially slowing the reaction rate by reducing the accessibility of the ester carbonyl to aqueous hydroxide ions. This could lead to a reaction occurring at the interface of phases if the ester concentration exceeds its aqueous solubility. Furthermore, the bulky decyl group may exert some steric hindrance at the reaction center, although this effect is generally less pronounced for the alcohol portion of an ester compared to the acyl portion.

In buffer solutions, the situation is more complex. Below the pH of neutralization of the buffer acid (e.g., boric acid), the rate of saponification of iodoacetate has been shown to be proportional to the concentration of the buffer anion (e.g., borate), consistent with the principles of general basic catalysis. scispace.comnih.gov

The following table presents kinetic data for the saponification of sodium iodoacetate by sodium hydroxide at 25°C, illustrating the effect of reactant concentrations and ionic strength on the reaction rate.

Table 2: Bimolecular Velocity Constants for the Saponification of Sodium Iodoacetate by NaOH at 25°C

| Initial [NaOH] (N) | Initial [Na(ICH₂COO)] (N) | Ionic Strength (μ) | Bimolecular Velocity Constant (k₂) x 10⁴ |

|---|---|---|---|

| 0.0083 | 0.0198 | 0.0281 | 14.0 |

| 0.0166 | 0.0198 | 0.0364 | 14.7 |

| 0.0415 | 0.0198 | 0.0613 | 17.5 |

| 0.0830 | 0.0198 | 0.1028 | 20.4 |

| 0.1660 | 0.0198 | 0.1858 | 23.5 |

| 0.3320 | 0.0198 | 0.3518 | 28.7 |

| 0.6640 | 0.0198 | 0.6838 | 32.2 |

Data from Brdicka, R. (1936), showing the relationship between the velocity constant and the ionic strength of the solution. scispace.com

Radical Reactions Involving Iodoacetate Esters (e.g., α-iodoacetates)

α-Iodoacetates, including this compound, are versatile precursors for generating carbon-centered radicals, which can participate in a variety of synthetic transformations. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon initiation by radical initiators or light. The resulting α-ester radical is a key intermediate in these processes. bbhegdecollege.comacs.org

A prominent example of radical reactions involving this class of compounds is the atom transfer radical cyclization (ATRC). nih.govacs.org For instance, bis(tributyltin)-initiated ATRC of 4-pentenyl iodoacetates at 80°C results in the high-yield formation of 5-(3-iodopropyl)-substituted dihydro-2(3H)-furanones. nih.govacs.orgresearchgate.net The mechanism is proposed to involve an 8-endo free radical cyclization. nih.govacs.org When a Lewis acid catalyst such as BF₃·Et₂O is used, the reaction can be performed at room temperature to yield γ-iodoheptanolactones. nih.govacs.org

Triethylborane (B153662) (Et₃B) is another effective reagent for initiating radical reactions with iodoacetate esters. In the presence of molecular oxygen, Et₃B can form an ethyl radical, which then reacts with an α-iodoacetate via an SH2 reaction on the iodine atom. bbhegdecollege.com This generates a more stable α-ester radical and ethyl iodide, which can then undergo further reactions, such as addition to electron-rich aromatic systems. bbhegdecollege.com Radical cyclization of allyl iodoacetate using triethylborane proceeds much more efficiently in water than in organic solvents like benzene (B151609) or hexane, demonstrating a significant solvent effect on these radical pathways. drhazhan.com

Furthermore, the interplay of radical chemistry and palladium catalysis has enabled novel carbonylation reactions. acs.org An initial carbon radical, formed from an α-iodo ester, can add to an alkene. The resulting alkyl radical can then react with carbon monoxide and a palladium(I) species to form an acylpalladium intermediate, which upon alcoholysis, yields substituted ester products. acs.org These cascade reactions allow for the formation of multiple carbon-carbon bonds in a single operation. acs.org

Table 3: Radical Cyclization Reactions of 4-Pentenyl Iodoacetates

| Initiator/Catalyst | Temperature | Product Type | Key Mechanistic Step |

|---|---|---|---|

| Bis(tributyltin) | 80°C | 5-(3-iodopropyl)-substituted dihydro-2(3H)-furanone | 8-endo free radical cyclization |

| Bis(tributyltin) / BF₃·Et₂O | Room Temp. | γ-Iodoheptanolactone | 8-endo free radical cyclization |

Data sourced from studies on the cyclization of 4-pentenyl iodoacetates, a representative α-iodoacetate ester. nih.govacs.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Iodoacetic acid |

| Decyl alcohol |

| Sodium iodoacetate |

| Glycollic acid |

| Sodium hydroxide |

| 3-Decyl-β-proline |

| Cyclohexanone |

| Ethyl iodoacetate |

| 4-Pentenyl iodoacetate |

| 5-(3-iodopropyl)-substituted dihydro-2(3H)-furanone |

| γ-Iodoheptanolactone |

| Bis(tributyltin) |

| Boron trifluoride etherate (BF₃·Et₂O) |

| Triethylborane (Et₃B) |

| Allyl iodoacetate |

Applications of Decyl Iodoacetate in Advanced Organic Synthesis and Chemical Modification

Use as an Alkylating Reagent in Complex Molecule Synthesis

The primary utility of decyl iodoacetate in organic synthesis is expected to be as an alkylating agent. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene (B1212753) carbon. This allows for the covalent attachment of a decyloxycarbonylmethyl group (-(CH2)C(=O)O(CH2)9CH3) to a wide range of nucleophiles.

This compound is an effective reagent for the introduction of a protected carboxymethyl group onto various nucleophiles. The resulting decyl ester can then be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This two-step process, known as carboxymethylation, is a fundamental transformation in organic synthesis.

The general reaction can be represented as: Nu:⁻ + I-CH₂-C(=O)O-C₁₀H₂₁ → Nu-CH₂-C(=O)O-C₁₀H₂₁ + I⁻

This methodology is particularly useful for modifying sensitive substrates where the direct use of a haloacetic acid might be problematic due to its acidic nature.

Nitrogen-containing compounds, such as amines, anilines, and N-heterocycles, are excellent nucleophiles that can be readily alkylated by this compound. This reaction is a straightforward method for introducing the decyloxycarbonylmethyl group onto a nitrogen atom. For instance, the reaction with a primary amine would yield a secondary amine with the appended ester functionality. This can be a key step in the synthesis of complex amines, amino acid derivatives, and other nitrogenous compounds. The lipophilic decyl chain can enhance the solubility of the starting materials and products in nonpolar organic solvents, potentially improving reaction efficiency and simplifying purification.

Introduction of Carboxymethyl Moieties

Synthetic Intermediates in the Preparation of Other Functionalized Decyl Derivatives

Beyond its direct use as an alkylating agent, this compound can serve as a versatile synthetic intermediate for accessing a variety of other functionalized decyl derivatives. The reactive C-I bond can be transformed into other functional groups through various chemical reactions. For example, it can undergo substitution reactions with a range of nucleophiles to introduce functionalities such as azides, thiols, or phosphonates.

The decyl ester moiety itself can also be the site of further chemical modification. For instance, the ester could be reduced to a primary alcohol, providing access to 1-decanol (B1670082) derivatives with functionalization at the 2-position.

Role in the Elucidation of Reaction Pathways

While specific studies on this compound for this purpose are not prominent, iodoacetates in general are valuable tools for studying reaction mechanisms, particularly in biochemistry for probing the active sites of enzymes. For example, iodoacetamide (B48618) and its derivatives are classic inhibitors of cysteine proteases, where they alkylate the catalytic cysteine residue.

Theoretically, this compound could be employed in a similar fashion. Its long alkyl chain might allow it to probe binding pockets with a preference for lipophilic moieties. By observing the rate and selectivity of its reaction with a biological macromolecule or a complex chemical system, researchers could infer details about the steric and electronic environment of the reactive site.

Decyl Moiety's Influence on Substrate Specificity and Selectivity in Organic Transformations

The long, nonpolar decyl chain of this compound is expected to exert a significant influence on the specificity and selectivity of its reactions.

Solubility and Phase-Transfer Catalysis: The decyl group imparts significant lipophilicity to the molecule. This can be advantageous in reactions involving nonpolar substrates or in biphasic reaction systems. It could potentially act as its own phase-transfer catalyst in certain reactions, carrying the reactive iodoacetate functionality into a nonpolar organic phase to react with a substrate that is insoluble in the aqueous phase.

Steric Hindrance: The bulky decyl group can introduce steric hindrance that may influence the regioselectivity and stereoselectivity of its reactions. In reactions with molecules possessing multiple nucleophilic sites, the steric bulk of the this compound might favor alkylation at the most sterically accessible site.

Micelle Formation: In aqueous systems, the amphipathic nature of this compound (a polar head group and a long nonpolar tail) could lead to the formation of micelles or other aggregates. Reactions occurring within these microenvironments can exhibit altered rates and selectivities compared to the same reactions in a homogeneous solution.

Biochemical Research Applications and Mechanistic Insights of Decyl Iodoacetate

Utilization as a Chemical Probe for Protein Structure-Function Relationship Studies

Decyl iodoacetate's properties make it a valuable chemical probe for elucidating the roles of specific amino acid residues within proteins.

Selective Covalent Modification of Cysteine Residues

This compound belongs to the family of haloacetates, which are known alkylating agents. These reagents react with nucleophilic side chains of amino acids. The iodoacetate moiety of this compound is particularly reactive towards the sulfhydryl (thiol) group of cysteine residues. researchgate.netmdpi.comnih.gov This reaction, known as S-alkylation or carboxymethylation, results in the formation of a stable covalent bond between the compound and the cysteine residue. researchgate.netresearchgate.net

The selectivity for cysteine is enhanced under slightly alkaline conditions (pH 7.5–8.0), where the thiol group is deprotonated to the more nucleophilic thiolate anion. nih.govthermofisher.com While reactions with other amino acid residues such as lysine, histidine, methionine, glutamate, and aspartate can occur, they are generally less favorable and often require an excess of the alkylating agent or less controlled pH conditions. researchgate.netthermofisher.com This selective modification allows researchers to specifically target and label cysteine residues within a protein, enabling the study of their importance in protein structure and function.

Probing Active Site Cysteines in Enzymes

Many enzymes contain cysteine residues within their active sites that are crucial for their catalytic activity. mdpi.com These active site cysteines often exhibit enhanced reactivity due to their specific microenvironment within the protein structure, which can lower their pKa and favor the formation of the highly reactive thiolate anion. nih.govacs.org

This compound can be used to identify and characterize these critical cysteine residues. mdpi.com By incubating an enzyme with this compound and observing a loss of enzymatic activity, researchers can infer the presence of a functionally important cysteine in the active site. The covalent nature of the modification allows for the subsequent identification of the exact modified cysteine residue through techniques like mass spectrometry. mdpi.comnih.gov This approach has been instrumental in understanding the catalytic mechanisms of a wide range of enzymes, including various proteases and dehydrogenases. mdpi.comscielo.br

Differentiation of Thiol States (Reduced vs. Oxidized) in Proteins

Cysteine residues in proteins can exist in different oxidation states, primarily as reduced thiols (-SH) or as various oxidized forms, such as disulfides (-S-S-), sulfenic acids (-SOH), sulfinic acids (-SO2H), and sulfonic acids (-SO3H). nih.govresearchgate.net The redox state of cysteine residues is a critical aspect of protein function and cellular signaling.

This compound, like other iodoacetamide-based reagents, selectively reacts with reduced thiols. nih.govproteomics.com.au This property can be exploited to differentiate between the reduced and oxidized cysteine populations within a protein or a complex protein mixture. acs.orgproteomics.com.au A common strategy involves a two-step labeling process. First, all accessible reduced thiols are blocked (alkylated) with an unlabeled iodoacetate. Subsequently, the reversibly oxidized cysteines (like disulfides) are reduced back to their thiol form using a reducing agent. These newly exposed thiols can then be labeled with a tagged or radiolabeled iodoacetate derivative. This differential labeling allows for the quantification and identification of cysteine residues that were in an oxidized state under specific cellular conditions. acs.orgupf.edu

Mechanistic Studies of Enzyme Inhibition via Alkylation

The alkylating property of this compound also makes it an effective tool for studying the mechanisms of enzyme inhibition.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Related Enzymes

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that has a highly reactive cysteine residue in its active site, essential for its catalytic function. nih.govnih.gov Iodoacetate and its derivatives are well-known irreversible inhibitors of GAPDH. scielo.brnih.govresearchgate.net

This compound inhibits GAPDH by covalently modifying this active site cysteine. nih.govscience.gov The alkylation of this critical residue prevents the substrate from binding and/or the subsequent catalytic steps, leading to the inactivation of the enzyme. nih.govnih.gov The irreversible nature of this inhibition makes this compound a potent tool for studying the consequences of GAPDH inhibition on cellular metabolism and other cellular processes where GAPDH is implicated. nih.govscience.gov

Impact of the Decyl Chain on Enzyme-Inhibitor Interaction Dynamics

The long, hydrophobic decyl chain of this compound distinguishes it from simpler alkylating agents like iodoacetic acid. This lipophilic tail can significantly influence the interaction of the inhibitor with the target enzyme. The decyl chain can facilitate the partitioning of the inhibitor into hydrophobic pockets or domains on the protein surface, potentially near the active site.

Development of Bioconjugation Strategies

Bioconjugation is a chemical strategy used to create a stable link between two molecules, one of which is a biomolecule. technologynetworks.com this compound is a reagent utilized in bioconjugation, featuring a dual-functional structure. It contains an iodoacetyl group that readily reacts with nucleophilic amino acid residues, and a ten-carbon decyl chain that confers hydrophobicity. This structure allows for the covalent modification of biomolecules, altering their properties for analytical and research applications.

The primary reaction mechanism of this compound involves the iodoacetyl group, which undergoes nucleophilic substitution with the sulfur atom of a cysteine's sulfhydryl group. thermofisher.com This reaction forms a stable thioether linkage. thermofisher.com To ensure the reaction is selective for cysteine residues, it is typically performed under controlled pH conditions, around pH 8.3. thermofisher.com While the iodoacetyl group is the reactive moiety responsible for conjugation, the decyl chain introduces a significant non-polar characteristic to the target molecule.

Tagging of Peptides and Proteins for Analytical Enhancement

For example, in reverse-phase high-performance liquid chromatography (RP-HPLC), a technique that separates molecules based on hydrophobicity, tagging with this compound can improve the retention and resolution of otherwise poorly retained peptides. bio-rad.com The specific reaction with cysteine residues allows for the targeted tagging of specific peptides within a complex mixture, aiding in their identification and quantification. thermoscientific.com This is particularly useful in proteomics for sample preparation prior to mass spectrometry analysis. nih.govmdpi.com

Table 1: Applications of this compound Tagging in Analytical Chemistry

| Biomolecule | Target Residue | Analytical Technique | Enhancement |

|---|---|---|---|

| Peptides | Cysteine | Reverse-Phase HPLC | Improved separation and resolution. |

Site-Specific Labeling and Derivatization for Biochemical Assays

The specific reactivity of the iodoacetyl group with cysteine residues enables the site-specific labeling of proteins. rsc.orgnih.gov Cysteine residues are relatively rare in proteins, which allows for targeted modification. univr.it This strategy is fundamental in various biochemical assays designed to probe protein structure and function.

By introducing the this compound molecule at a specific cysteine site, researchers can introduce a hydrophobic probe into a defined region of a protein. This can be used to:

Assess Active Sites: The accessibility of a cysteine residue within an enzyme's active site can be probed by its reactivity with this compound.

Study Conformational Changes: Labeling can be used to monitor changes in the local environment of the cysteine residue that may occur upon substrate binding or protein-protein interaction.

Quantify Accessible Thiols: The extent of the reaction can be used to determine the number of reactive sulfhydryl groups in a protein, providing information about which cysteine residues are exposed to the solvent versus those that are buried or involved in disulfide bonds. nih.govwikipedia.org

The process often involves an initial reduction step, for instance with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break any existing disulfide bonds and ensure the cysteine's sulfhydryl group is free to react. nih.govwashington.edunih.gov The subsequent alkylation with an iodoacetyl compound like this compound prevents the re-formation of these disulfide bonds. nih.govwikipedia.org

Investigating Hydrophobic Interactions in Biological Systems

Hydrophobic interactions are a major driving force in biology, responsible for processes such as protein folding, the formation of cell membranes, and the binding of ligands to proteins. researchgate.net The decyl group of this compound, being a long alkyl chain, is strongly hydrophobic. By covalently attaching this chain to a protein via the iodoacetyl group, this compound can be used as a tool to investigate these hydrophobic interactions. acs.org

Once attached to a protein, the decyl chain can interact with hydrophobic regions of the protein itself or with other components of a biological system, such as lipid molecules in a membrane. This allows researchers to probe:

Hydrophobic Pockets: The binding and effect of the decyl chain can help characterize hydrophobic binding pockets on a protein's surface, which is valuable for understanding protein function and for the design of therapeutic agents.

Protein-Membrane Interactions: By labeling a membrane protein, the introduced decyl chain can report on the protein's interaction with the surrounding lipid bilayer. This can provide insights into how proteins are anchored and function within membranes. bio-rad.com

The use of molecules with hydrophobic tails to influence or report on biological systems is a known strategy. For example, the presence of a decyl group in other molecules has been shown to promote reactions in aqueous environments through hydrophobic interactions. acs.org

Table 2: Research Applications of this compound in Studying Hydrophobic Interactions

| Biological System | Focus of Investigation | Insights Obtained |

|---|---|---|

| Soluble Proteins | Characterization of hydrophobic binding sites. | Information on the size, shape, and accessibility of hydrophobic pockets. |

| Membrane Proteins | Protein-lipid interactions and membrane anchoring. | Understanding the role of hydrophobic forces in stabilizing protein structure within the lipid bilayer. bio-rad.com |

Advanced Analytical Methodologies for Decyl Iodoacetate and Its Reaction Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components within a mixture. libretexts.org For a compound like decyl iodoacetate, both Gas Chromatography (GC) and Liquid Chromatography (LC) offer powerful means of separation and quantification, especially when paired with specialized detectors.

Gas Chromatography (GC) and Liquid Chromatography (LC) with Specialized Detectors

Gas Chromatography (GC) is a technique used to analyze volatile substances in their gas phase. libretexts.org The components of a sample are vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.orgsigmaaldrich.com The separation is based on the differential partitioning of compounds between the two phases. sigmaaldrich.com Research has demonstrated the synthesis of various halogenated carboxylic acid esters, including this compound, and their subsequent separation using gas chromatography on non-polar columns. vulcanchem.com

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), separates compounds in a liquid mobile phase that passes through a column with a solid stationary phase. suisse-tp.chelgalabwater.com LC is highly versatile and can be adapted for a wide array of substances, from small organic molecules to large biomolecules. elgalabwater.comsolubilityofthings.com The utility of LC is greatly enhanced by the variety of available detectors. solubilityofthings.comthermofisher.comiltusa.com

Specialized detectors are crucial for identifying and quantifying analytes as they elute from the chromatography column. solubilityofthings.comiltusa.com

Mass Spectrometry (MS): When coupled with GC or LC, MS provides exceptional sensitivity and selectivity by analyzing the mass-to-charge ratio of the ionized analytes, enabling molecular weight determination and structural elucidation. libretexts.orgelgalabwater.comsolubilityofthings.com

UV-Visible (UV-Vis) Detectors: These are widely used in LC for compounds that absorb light in the ultraviolet or visible spectrum. solubilityofthings.comiltusa.com

Fluorescence Detectors (FLD): An FLD is a highly sensitive detector for analytes that are naturally fluorescent or can be derivatized to be fluorescent. suisse-tp.ch

Conductivity Detectors: These detectors are suitable for analyzing ionic species by measuring the electrical conductivity of the mobile phase and are commonly used in ion chromatography. suisse-tp.chsolubilityofthings.com

| Technique | Principle | Applicability to this compound | Common Detectors |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.orgsigmaaldrich.com | Suitable for the analysis of the relatively volatile this compound and its potential volatile reaction byproducts. vulcanchem.com | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| Liquid Chromatography (LC/HPLC) | Separation of compounds in a liquid mobile phase passing through a solid stationary phase based on interactions with the stationary phase. suisse-tp.chelgalabwater.com | Ideal for separating this compound from non-volatile precursors, reaction products (e.g., hydrolysis products), or complex matrices. solubilityofthings.com | Mass Spectrometry (MS), UV-Visible (UV-Vis), Diode Array Detector (DAD) iltusa.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Related Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography used for separating polar and hydrophilic compounds. sigmaaldrich.comwikipedia.org The technique utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous eluent. sigmaaldrich.comwikipedia.org In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes are separated based on their partitioning between this layer and the mobile phase. sigmaaldrich.comelementlabsolutions.com

While this compound itself is hydrophobic, HILIC is highly relevant for the analysis of its potential polar reaction products or related analytes, such as iodoacetic acid or its conjugates. Iodoacetic acid is a highly polar compound that would have insufficient retention in reversed-phase chromatography. elementlabsolutions.com HILIC provides an effective solution for retaining and separating such polar species. sigmaaldrich.comelementlabsolutions.com Furthermore, the high organic content of the mobile phase in HILIC is advantageous when coupling with electrospray ionization mass spectrometry (ESI-MS), as it promotes efficient solvent evaporation and analyte ionization. wikipedia.orgelementlabsolutions.com

Mass Spectrometric (MS) Characterization of this compound and Derivatives

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. mdpi.com It is a powerful tool for the definitive identification and structural characterization of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique used in mass spectrometry to produce ions from macromolecules and polar molecules in solution. wikipedia.orglibretexts.org A high voltage is applied to a liquid passing through a capillary to create an aerosol, leading to the formation of gas-phase ions with very little fragmentation. wikipedia.org This makes it particularly useful for determining the molecular weight of the intact parent molecule. wikipedia.org

ESI-MS is well-suited for analyzing reaction products of this compound, especially those that are polar or charged. For instance, the hydrolysis product, iodoacetic acid, can be readily analyzed in negative ion mode. nih.gov A rapid analytical method for underivatized iodoacetic acid in water using LC coupled with ESI-MS/MS has been developed, demonstrating high sensitivity with a detection limit of 0.3 µg/L. nih.gov For this compound itself, ESI-MS can be used to confirm its molecular weight by observing the corresponding molecular ion, likely as a sodium adduct [M+Na]⁺, particularly when coupled with LC separation. uvic.ca

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that allows the analysis of large molecules. libretexts.orgautobio.com.cn The analyte is co-crystallized with a matrix compound that absorbs laser energy. autobio.com.cn A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight (TOF) mass analyzer. uab.edu In a TOF analyzer, ions are separated based on their velocity, with lighter ions reaching the detector faster than heavier ones. uab.edu

While MALDI-TOF MS is renowned for the analysis of high molecular weight biomolecules like proteins, its application to smaller molecules has been explored. autobio.com.cnnih.gov A significant challenge for low molecular weight analytes is the interference from matrix ions in the low-mass range. nih.gov However, the use of specialized matrices, such as meso-tetrakis(pentafluorophenyl)porphyrin, can minimize this interference, enabling the analysis of molecules in the mass range of this compound. nih.gov This technique could be employed to rapidly determine the molecular weight of this compound and to analyze reaction mixtures, for example, in the study of its synthesis or its reactions with non-volatile compounds.

| Ionization Technique | Principle | Advantages for this compound Analysis | Typical Analytes |

| Electrospray Ionization (ESI) | Produces ions from a liquid solution by creating a fine, charged aerosol. wikipedia.org | Soft ionization preserves the molecular ion; easily coupled with LC; excellent for polar and charged derivatives. wikipedia.orguvic.ca | Polar reaction products (e.g., iodoacetic acid), charged derivatives, intact this compound (as adducts). nih.gov |

| MALDI | Uses a laser-absorbing matrix to desorb and ionize analyte molecules from a solid sample. autobio.com.cnuab.edu | High throughput; suitable for a broad mass range; tolerant of salts and buffers. mdpi.com | Intact this compound, reaction products with high molecular weight species, polymer adducts. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used sequentially with a fragmentation step in between. wikipedia.org In a typical experiment, the first mass spectrometer (MS1) selects an ion of a specific mass-to-charge ratio (the precursor ion). This precursor ion is then fragmented, often through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2). wikipedia.org

This process provides detailed structural information about the precursor ion. mdpi.com The fragmentation pattern is often unique to a specific molecular structure, acting as a molecular fingerprint that can be used for definitive identification. researchgate.net For this compound, MS/MS analysis would involve selecting its molecular ion and fragmenting it. The resulting spectrum would show characteristic losses, such as the loss of the decyl group or the iodine atom, which would confirm its structure. This technique is indispensable for distinguishing between isomers and for identifying unknown reaction products or adducts formed when this compound reacts with other molecules. researchgate.netnih.gov For example, a reliable method for detecting iodoacetic acid (IAA) in various biological samples has been developed using gas chromatography-tandem mass spectrometry (GC-MS/MS), highlighting the power of this technique for providing reliable and reproducible analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be confirmed. acs.orggoogle.com NMR spectra are typically recorded in deuterated solvents, and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.govrsc.org

For this compound, ¹H NMR spectroscopy allows for the identification and assignment of all unique protons in the structure. The long decyl chain presents characteristic signals: a triplet for the terminal methyl (CH₃) group, a large multiplet for the internal methylene (B1212753) (CH₂) groups, and a distinct triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-). The iodoacetyl moiety is characterized by a sharp singlet for the methylene protons adjacent to the iodine atom (I-CH₂-).

¹³C NMR spectroscopy provides complementary information, resolving each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the carbon atom bonded to iodine, and the various carbons of the decyl chain. mdpi.com The chemical shifts are sensitive to the local electronic environment, making ¹³C NMR a powerful method for confirming the molecular backbone and the presence of specific functional groups. sigmaaldrich.compitt.edu

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar functional groups and structures. carlroth.comchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

To sort the table, click on the column headers.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | I-CH₂-C=O | ~3.78 | Singlet (s) |

| ¹H NMR | -O-CH₂-(CH₂)₈-CH₃ | ~4.15 | Triplet (t) |

| ¹H NMR | -O-CH₂-CH₂-(CH₂)₇-CH₃ | ~1.65 | Quintet |

| ¹H NMR | -(CH₂)₇- | ~1.26 | Multiplet (m) |

| ¹H NMR | -CH₃ | ~0.88 | Triplet (t) |

| ¹³C NMR | C=O | ~168.0 | - |

| ¹³C NMR | -O-CH₂- | ~67.0 | - |

| ¹³C NMR | -CH₂-(CH₂)₇-CH₃ (chain carbons) | ~22.7 - 31.9 | - |

| ¹³C NMR | -CH₃ | ~14.1 | - |

| ¹³C NMR | I-CH₂- | ~-5.0 | - |

Spectrophotometric and Fluorometric Methods for Reaction Monitoring

Spectrophotometric and fluorometric techniques are powerful for monitoring the kinetics of chemical reactions in real-time. creative-enzymes.comscribd.com These methods are particularly useful for studying the reaction of this compound, an alkylating agent, with nucleophiles such as thiols (e.g., cysteine, glutathione). abcam.comnih.gov The choice between spectrophotometry and fluorometry often depends on the required sensitivity, with fluorescence-based assays typically offering lower detection limits. researchgate.netblue-raybio.com

Spectrophotometric Assays: A common approach to monitor the reaction of this compound with a thiol is to measure the decrease in the concentration of the free thiol over time. nih.gov This can be achieved using a chromogenic reagent that reacts specifically with thiols. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB) is widely used for this purpose. DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm. nih.gov By quenching the alkylation reaction at various time points and adding DTNB, the concentration of remaining thiol can be determined, allowing for the calculation of the reaction rate. researchgate.net The progress of the reaction can be followed by observing the change in absorbance over time. nih.gov

Fluorometric Assays: Fluorometric methods provide an ultrasensitive means to monitor the same reaction, capable of detecting picomolar quantities of thiol. abcam.com One strategy involves reacting the remaining free thiols with a non-fluorescent or weakly fluorescent reagent that becomes strongly fluorescent upon binding. Thiol-reactive probes, such as certain maleimide (B117702) derivatives or proprietary dyes, generate a highly fluorescent adduct upon reaction with a sulfhydryl group. nih.govnih.gov The increase in fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for fluorescein-like adducts), is proportional to the amount of unreacted thiol. abcam.com This allows for continuous monitoring or endpoint analysis of the reaction between this compound and the thiol-containing substrate.

The table below summarizes key analytical methods for monitoring the reactivity of this compound.

Interactive Data Table: Methods for Monitoring this compound Reactions

To sort the table, click on the column headers.

| Method | Principle | Detection Wavelength (nm) | Application |

|---|---|---|---|

| DTNB (Ellman's) Assay | Spectrophotometric quantification of remaining free thiols after reaction with this compound. DTNB reacts with thiols to produce a colored product. | λ_abs = 412 | Monitoring reaction kinetics by measuring thiol consumption. |

| Thiol-Reactive Fluorogenic Probes | Fluorometric quantification of remaining free thiols. A non-fluorescent probe reacts with thiols to form a highly fluorescent adduct. | λ_ex/~490, λ_em/~520 (Typical) | High-sensitivity kinetic studies and endpoint assays for thiol alkylation. |

Theoretical and Computational Chemistry Studies on Decyl Iodoacetate

Molecular Modeling and Simulation of Decyl Iodoacetate Structure

Molecular modeling of this compound would begin with the construction of a 3D model of the molecule. This is typically achieved using standard bond lengths and angles from crystallographic or computational databases. The initial structure would then be optimized using molecular mechanics (MM) force fields, such as AMBER or CHARMM, to find a low-energy conformation. This process calculates the potential energy of the molecule as a function of its atomic coordinates, adjusting the positions of the atoms to minimize steric strain and unfavorable interactions.

Molecular dynamics (MD) simulations could then be employed to explore the conformational space of this compound over time. mdpi.com An MD simulation calculates the trajectory of each atom by integrating Newton's laws of motion, providing insight into the molecule's flexibility, preferred shapes, and vibrational modes at a given temperature. mdpi.com For a molecule like this compound, with its long, flexible decyl chain, MD simulations would be crucial for understanding how the chain folds and moves, which influences its physical properties and interactions.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemistry calculations, which solve approximations of the Schrödinger equation, provide detailed electronic-level insights into molecular structure and reactivity. nih.govcolumbia.edu

Electronic Structure Analysis of the Carbon-Iodine Bond

The reactivity of this compound is largely dictated by the nature of its carbon-iodine (C-I) bond and the ester group. Quantum mechanical methods, particularly Density Functional Theory (DFT), would be used to analyze the electronic structure. The C-I bond is known to be the weakest carbon-halogen bond and is highly polarizable. chemguide.co.uk Calculations would focus on:

Bond Dissociation Energy (BDE): Determining the energy required to break the C-I bond homolytically, which is relevant for radical reactions. acs.org

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an alkyl iodide, the HOMO is often associated with the lone pairs on the iodine atom, while the LUMO is typically the antibonding σ* orbital of the C-I bond. cdnsciencepub.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Partial Atomic Charges: Quantifying the charge distribution across the molecule. The carbon atom attached to the iodine is electrophilic (partially positive) due to the electronegativity of both the iodine and the adjacent ester group, making it a prime target for nucleophiles. chemguide.co.uk

Table 1: General Properties of Carbon-Halogen Bonds This table presents generalized data for simple haloalkanes to illustrate trends, as specific data for this compound is unavailable.

| Bond | Bond Enthalpy (kJ/mol) | Bond Length (pm) | Electronegativity of Halogen (Pauling Scale) |

|---|---|---|---|

| C-F | ~485 | ~135 | 3.98 |

| C-Cl | ~340 | ~177 | 3.16 |

| C-Br | ~290 | ~194 | 2.96 |

| C-I | ~240 | ~214 | 2.66 |

Data is generalized and serves for comparative purposes.

Transition State Modeling for Nucleophilic Substitution Reactions

This compound is expected to undergo nucleophilic substitution reactions, where a nucleophile replaces the iodide ion. pressbooks.publibretexts.org Two primary mechanisms are possible: the concerted SN2 mechanism and the stepwise SN1 mechanism. libretexts.org

Computational modeling can locate the transition state (the highest energy point on the reaction pathway) for these reactions. libretexts.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the favored mechanism. For a primary alkyl halide like this compound, the SN2 pathway is generally expected to be dominant. chemguide.co.uklibretexts.org Transition state modeling would reveal the specific geometry of the reacting molecules at the peak of the energy barrier.

Docking and Molecular Dynamics Simulations of this compound Interactions with Biomolecules

The long alkyl chain of this compound suggests it will interact significantly with biological systems, particularly lipid membranes and proteins with hydrophobic pockets. researchgate.net

Lipophilicity Effects on Binding Affinity and Specificity

Lipophilicity, or the tendency of a molecule to dissolve in fats and lipids, is a critical property of this compound, driven by its ten-carbon chain. This property governs its ability to cross cell membranes and bind to nonpolar regions of biomolecules. researchgate.netresearchgate.net

Molecular Docking: This computational technique could predict how this compound binds to the active site of a target protein. The algorithm samples different orientations and conformations of the ligand within the binding site and scores them based on intermolecular forces like hydrogen bonds and van der Waals interactions. The high lipophilicity would favor binding to hydrophobic pockets.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with molecular dynamics simulations, can provide quantitative predictions of binding affinity. These calculations would model the energetic cost or benefit of moving the molecule from a solvent environment to a protein's binding site.

Conformational Analysis in Different Solvation Environments

The conformation of this compound, particularly the folding of its decyl chain, will differ significantly between an aqueous (polar) environment and a lipid (nonpolar) environment.

In Water: Molecular dynamics simulations would likely show the decyl chain collapsing on itself (hydrophobic collapse) to minimize its unfavorable contact with water molecules. libretexts.org

In a Lipid Bilayer: When inserted into a model cell membrane, the decyl chain would be expected to extend and align with the lipid tails of the membrane, while the more polar iodoacetate headgroup would orient towards the aqueous interface. researchgate.netupc.edu MD simulations are the primary tool for studying such phenomena, providing a dynamic picture of how the molecule partitions into and behaves within a membrane. biorxiv.org

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations are crucial for understanding the electronic structure and vibrational modes of the molecule.

The prediction of spectroscopic data typically involves optimizing the molecular geometry of the compound in a simulated environment, often mimicking a solvent like chloroform, to achieve the lowest energy conformation. Following optimization, the specific spectroscopic properties are calculated using an appropriate level of theory and basis set, such as B3LYP with a 6-31G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

It is important to note that while computational predictions are highly valuable, they are theoretical in nature. The accuracy of these predictions is dependent on the computational model and level of theory employed. Factors such as solvent effects, conformational averaging, and intermolecular interactions can influence the experimental spectra. Therefore, a direct comparison between theoretical and experimental data is the ultimate validation of the computational approach.

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. Computational methods can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding of each nucleus within the molecule's optimized electronic structure.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) relative to a standard (e.g., TMS).

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| I-CH₂- | 3.65 | -5.2 |

| -C(O)- | - | 168.0 |

| -O-CH₂- | 4.15 | 66.5 |

| -O-CH₂-CH₂ - | 1.68 | 31.9 |

| -(CH₂)₇- (range) | 1.26 - 1.35 | 22.7 - 29.5 |

| -CH₃ | 0.88 | 14.1 |

Predicted Infrared (IR) Spectroscopy Frequencies

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational frequency calculations can predict the wavenumbers (cm⁻¹) of these vibrational modes.

Table 2: Hypothetical Predicted IR Absorption Bands for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (ester carbonyl) stretch | 1735 |

| C-O (ester) stretch | 1250 |

| C-I stretch | 580 |

| CH₂ and CH₃ stretching | 2850 - 2960 |

| CH₂ bending (scissoring) | 1465 |

Predicted UV-Visible Spectroscopy Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption.

Table 3: Hypothetical Predicted UV-Visible Absorption for this compound.

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| n → σ | 260 | 0.05 |

| n → π | 215 | 0.12 |

Future Research Directions and Emerging Paradigms for Long Chain Iodoacetate Esters

Design and Synthesis of Novel Decyl Iodoacetate Derivatives with Enhanced Reactivity or Selectivity

Future research is anticipated to focus on the rational design and synthesis of novel this compound derivatives with tailored properties. By introducing additional functional groups into the decyl chain or modifying the iodoacetate moiety, it is possible to modulate the compound's reactivity and selectivity. For instance, the incorporation of ether or amide functionalities within the long alkyl chain could alter solubility and bioavailability in biological systems. researchgate.net

The synthesis of such derivatives can be approached through various established and emerging organic chemistry methodologies. For example, the alkylation of t-butyl cyanoacetate (B8463686) with decyl bromide, followed by reaction with ethyl iodoacetate, has been used to create functionalized long-chain structures. rsc.org Furthermore, techniques like the Yamaguchi esterification could be adapted for the synthesis of sterically hindered long-chain esters, a challenge often encountered in the synthesis of complex bioactive molecules. researchgate.net The development of solid-support reagents that exhibit selective molecular reactivity could also streamline the synthesis of libraries of long-chain iodoacetate esters, facilitating high-throughput screening for desired properties. nih.gov

The reactivity of these novel derivatives could be enhanced for specific applications. For example, the introduction of photosensitive groups could allow for light-induced activation, providing temporal and spatial control over alkylation reactions. chemrxiv.org The selectivity of these compounds towards specific nucleophiles, such as cysteine residues in proteins, is a critical area for development, with potential applications in chemical biology and drug design.

A summary of potential synthetic strategies for novel this compound derivatives is presented in Table 1.

| Synthetic Strategy | Potential Derivative Feature | Rationale for Enhanced Properties |

| Functionalization of the decyl chain | Introduction of ether, amide, or hydroxyl groups | Improved solubility, altered polarity, and potential for secondary interactions with targets. |

| Modification of the iodoacetate moiety | Introduction of photosensitive or sterically hindering groups | Spatiotemporal control of reactivity and altered selectivity towards nucleophiles. |

| Use of advanced esterification methods | Yamaguchi esterification, use of solid-support reagents | Access to a wider range of complex and sterically hindered derivatives. |

| Polymer-grafted derivatives | Attachment to polymer backbones | Creation of materials with novel properties, such as functionalized surfaces or drug-delivery vehicles. |

Exploration of this compound in Material Science Applications (excluding basic physical properties)

The unique properties of long-chain iodoacetate esters, particularly their long alkyl chains, present significant opportunities in material science. The incorporation of long alkyl chains is a known strategy for creating materials with low surface energy, leading to superhydrophobic properties. nih.govnih.gov Future research could explore the use of this compound in the in-situ polymerization of porous organic polymers to create "brush-like" structures on pore surfaces, enhancing their hydrophobicity for applications in oil-water separation. nih.govtandfonline.com

Furthermore, the reactive iodoacetate group can be utilized for the functionalization of polymer structures, potentially leading to new materials with enhanced thermal stability and mechanical properties. solubilityofthings.com For example, this compound could be used as a monomer or a grafting agent in the synthesis of polymers for coatings, adhesives, and composites. The iodoacetate group can also serve as a reactive handle for surface modification, allowing for the creation of self-assembled monolayers (SAMs) on various substrates. cd-bioparticles.net These SAMs could be used to control surface energy, polarity, and for the immobilization of biomolecules.

The polymerization of vinyl iodoacetate has been shown to produce macromonomers with vinyl ester end-groups, which can be further functionalized. tandfonline.com A similar approach with this compound could lead to the development of novel functional polymers with long alkyl side chains, influencing their self-assembly and bulk properties. The potential applications in material science are summarized in Table 2.

| Application Area | Proposed Role of this compound | Potential Outcome |

| Superhydrophobic Surfaces | Component in in-situ polymerization of porous polymers | Creation of materials with enhanced water repellency for oil-spill cleanup and self-cleaning surfaces. nih.govtandfonline.com |

| Functional Polymers | Monomer or grafting agent in polymerization reactions | Development of polymers with improved thermal and mechanical properties for advanced coatings and composites. solubilityofthings.com |

| Surface Modification | Formation of self-assembled monolayers (SAMs) | Tailoring of surface properties for applications in microfluidics, biocompatible materials, and sensors. cd-bioparticles.net |

| Drug Delivery Systems | Component of iodoacetate-PEG-amine conjugates | Creation of functionalized polymers for targeted drug delivery and bioconjugation. cd-bioparticles.net |

Advanced Mechanistic Investigations utilizing Time-Resolved Spectroscopies

A deeper understanding of the reaction mechanisms of this compound is crucial for its effective application. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, offer powerful tools to probe the ultrafast dynamics of chemical reactions. rsc.orgescholarship.org These methods can be employed to study the photodissociation of the carbon-iodine bond in this compound, providing insights into the formation of reactive intermediates on a femtosecond timescale. rsc.orgaip.orgresearchgate.netaip.org

For instance, femtosecond infrared spectroscopy could be used to monitor the vibrational changes in the molecule upon photoexcitation, elucidating the dynamics of bond cleavage and the subsequent reactions of the generated radicals. acs.org By studying the influence of solvents and other reactants on these ultrafast processes, a more complete picture of the reaction landscape can be constructed. nih.gov Time-resolved studies on the alkylation of specific nucleophiles, such as cysteine residues, would be particularly valuable for understanding the selectivity and efficiency of these reactions in biological contexts. nih.govfigshare.commdpi.com

Such mechanistic insights are not only of fundamental scientific interest but also have practical implications for optimizing reaction conditions and designing more effective long-chain iodoacetate derivatives. uni-muenchen.de

Integration of this compound into Automated Synthesis Platforms

The advancement of automated synthesis platforms offers a paradigm shift in how chemical research and development is conducted. sciforum.net These platforms, which can integrate robotic handling, flow chemistry, and real-time analytics, enable the rapid and efficient synthesis and optimization of chemical compounds. syrris.comnih.gov The integration of the synthesis of this compound and its derivatives into such automated systems presents a significant area for future research.

Automated flow chemistry, for example, could be employed for the continuous and controlled synthesis of this compound, offering advantages in terms of safety, scalability, and reproducibility over traditional batch methods. nih.gov Furthermore, these platforms can be used for the high-throughput synthesis of libraries of this compound derivatives with varying chain lengths and functional groups. nih.govnih.gov This would greatly accelerate the discovery of new compounds with desired properties.

The combination of automated synthesis with high-throughput screening would create a powerful workflow for identifying lead compounds for various applications, from material science to medicinal chemistry. frontiermeds.com The data generated from these automated experiments can also be used to train machine learning algorithms for the predictive design of new molecules. mdpi.com

Computational-Guided Discovery of New Applications for Long-Chain Iodoacetate Esters

Computational modeling and in silico screening are becoming increasingly powerful tools in chemical research. ijrpr.com These methods can be used to predict the properties and reactivity of molecules, guiding experimental efforts and accelerating the discovery of new applications. rsc.orgresearchgate.net For long-chain iodoacetate esters like this compound, computational approaches can provide valuable insights into their behavior and potential uses.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound, helping to rationalize its behavior in different chemical environments. rsc.org Molecular dynamics simulations can be employed to investigate the interactions of these molecules with biological macromolecules or material surfaces, providing insights into their mechanism of action. acs.orgresearchgate.net

Furthermore, machine learning models can be developed to predict the reactivity of long-chain iodoacetate esters with different nucleophiles, based on their structural features. frontiermeds.comchemrxiv.org These models could be trained on experimental data from high-throughput screening campaigns and used to virtually screen large libraries of compounds for desired activities. This computational-guided approach has the potential to significantly reduce the time and cost associated with the discovery of new applications for this class of compounds.

Q & A

Q. What is the mechanism of action of Decyl iodoacetate as a glycolysis inhibitor, and how can its effects be experimentally measured in cellular models?

this compound inhibits glycolysis by covalently modifying the active-site cysteine residue of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. This alkylation disrupts GAPDH activity, reducing ATP production and increasing reliance on alternative energy pathways. To measure these effects, researchers can:

Q. How is this compound synthesized, and what purity criteria are critical for reproducible research?

While specific synthesis protocols for this compound are not detailed in the literature, alkyl iodoacetates are typically synthesized via nucleophilic substitution between iodoacetic acid and a decyl alcohol derivative under controlled conditions. Key considerations include:

Q. How can researchers confirm the specificity of this compound for target enzymes like GAPDH in complex biological systems?

Specificity validation involves:

- Competitive inhibition assays : Co-treatment with substrates (e.g., glyceraldehyde-3-phosphate) to observe reduced inhibitory effects.

- Proteomic profiling : Using mass spectrometry (LC-MS/MS) to identify off-target protein modifications.

- Comparative studies : Testing structurally similar inhibitors (e.g., methyl iodoacetate) to assess class-specific effects .

Advanced Research Questions

Q. What strategies mitigate off-target effects of this compound in studies of mitochondrial dysfunction or oxidative stress?

To minimize non-specific alkylation:

- Dose optimization : Perform dose-response curves to identify the lowest effective concentration (e.g., IC50 determination via enzyme activity assays).

- Temporal control : Use pulse-chase experiments to limit exposure time.

- Combination assays : Pair with antioxidants (e.g., N-acetylcysteine) to distinguish GAPDH-specific effects from general redox disruptions .

Q. How do researchers reconcile contradictory results in osteoarthritis (OA) models using monosodium iodoacetate (MIA) versus this compound?

Discrepancies arise from differences in:

- Model induction : MIA (4% w/v) directly induces chondrocyte apoptosis, while this compound may act systemically.

- Pharmacokinetics : The decyl chain enhances lipid solubility, altering tissue distribution compared to MIA.

- Endpoint variability : Histological scoring (e.g., OARSI criteria) vs. behavioral pain assays (e.g., weight-bearing asymmetry). Standardizing injection protocols and outcome measures is critical .

Q. What advanced techniques characterize this compound-protein adducts in structural biology studies?

Key methods include:

- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) : Identifies modified peptides and alkylation sites.

- X-ray crystallography : Resolves 3D structural changes in target enzymes like GAPDH.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry .

Q. How does the alkyl chain length of iodoacetate esters influence their pharmacokinetics in preclinical models?

Longer chains (e.g., decyl vs. methyl) enhance:

- Lipophilicity : Increases cell membrane permeability and tissue retention.

- Plasma protein binding : Extends half-life but may reduce free drug availability.

- Metabolic stability : Resistance to esterase-mediated hydrolysis. Comparative studies using radiolabeled analogs and LC-MS/MS tissue distribution profiles are recommended .

Q. What statistical frameworks are optimal for analyzing multi-parametric data from this compound dose-response studies?

Robust approaches include:

- Multivariate ANOVA : Accounts for interdependent variables (e.g., ATP levels, ROS production).

- False discovery rate (FDR) correction : Reduces Type I errors in high-throughput proteomics.

- Non-linear regression modeling : Fits dose-response curves to calculate EC50/IC50 values .

Methodological Considerations

Q. How can this compound be integrated into protease inhibition buffers for protein extraction without interfering with downstream analyses?

- Concentration optimization : 2–5 mM iodoacetate effectively inhibits cysteine proteases.

- Compatibility testing : Verify that the decyl chain does not precipitate SDS or interfere with electrophoresis.

- Post-extraction removal : Dialyze samples or use size-exclusion chromatography to eliminate residual inhibitor .

Q. What lessons from the historical "iodoacetate index" in cancer diagnostics inform modern studies of alkyl iodoacetates?

The iodoacetate index, which measured serum protein coagulation, was abandoned due to:

- Non-specificity : Overlap between cancer and non-cancer cohorts.

- Technical variability : Poor reproducibility across labs.

Modern studies emphasize: - Target validation : Linking biochemical effects to specific molecular pathways.

- Multi-omics integration : Correlating alkylation patterns with transcriptomic/proteomic signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.